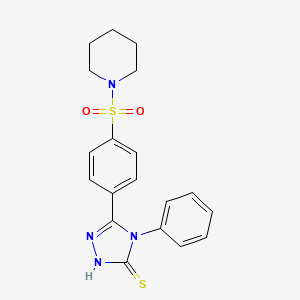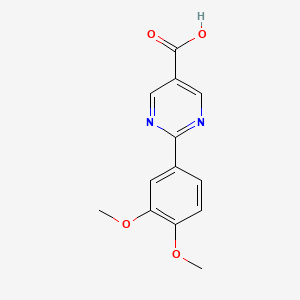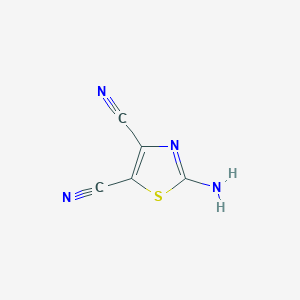
2-Aminothiazole-4,5-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Aminothiazole-4,5-dicarbonitrile is a heterocyclic compound containing both nitrogen and sulfur atoms in its structure This compound is part of the thiazole family, which is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-aminothiazole-4,5-dicarbonitrile typically involves the reaction of appropriate starting materials under specific conditions. One common method is the cyclization of α-cyanothioacetamide with α-haloketones or α-haloesters. The reaction is usually carried out in the presence of a base, such as sodium ethoxide or potassium carbonate, in an organic solvent like ethanol or dimethylformamide. The reaction conditions often require heating to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Aminothiazole-4,5-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile groups to primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: N-substituted thiazole derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and anticancer activities, making it a candidate for drug development.
Medicine: Derivatives of 2-aminothiazole-4,5-dicarbonitrile are investigated for their therapeutic potential in treating infections and cancer.
Industry: The compound is used in the development of new materials with specific properties, such as conductivity and fluorescence.
Mechanism of Action
The biological activity of 2-aminothiazole-4,5-dicarbonitrile is attributed to its ability to interact with various molecular targets. The compound can inhibit enzymes, bind to DNA, and disrupt cellular processes. For example, its anticancer activity is linked to the inhibition of specific kinases involved in cell proliferation. The nitrile groups can form hydrogen bonds with active sites of enzymes, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
2-Aminothiazole-4,5-dicarbonitrile can be compared with other thiazole derivatives, such as:
2-Aminothiazole: Lacks the nitrile groups, resulting in different reactivity and biological activity.
4,5-Dimethylthiazole: Contains methyl groups instead of nitriles, affecting its chemical properties and applications.
2-Amino-4,5-dimethylthiazole: Similar structure but with methyl groups, leading to variations in its biological activity.
The presence of nitrile groups in this compound makes it unique, as these groups can participate in additional chemical reactions and enhance the compound’s biological activity.
Properties
Molecular Formula |
C5H2N4S |
|---|---|
Molecular Weight |
150.16 g/mol |
IUPAC Name |
2-amino-1,3-thiazole-4,5-dicarbonitrile |
InChI |
InChI=1S/C5H2N4S/c6-1-3-4(2-7)10-5(8)9-3/h(H2,8,9) |
InChI Key |
QTGIFTCDTLWDQE-UHFFFAOYSA-N |
Canonical SMILES |
C(#N)C1=C(SC(=N1)N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


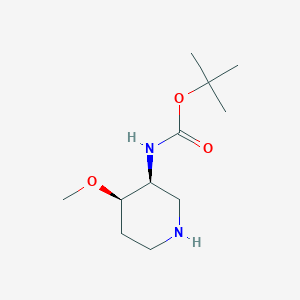
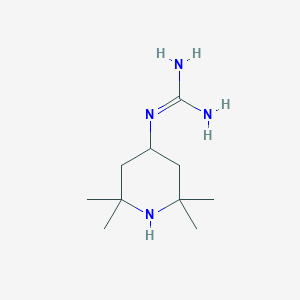
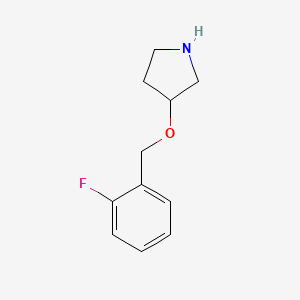
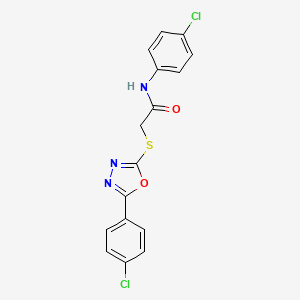
![4-Amino-1-(hydroxymethyl)bicyclo[2.2.2]octan-2-ol](/img/structure/B11765808.png)
![2-(Ethylthio)-1H-benzo[d]imidazol-5-amine](/img/structure/B11765811.png)
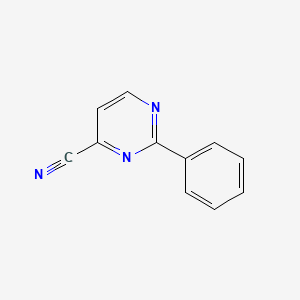

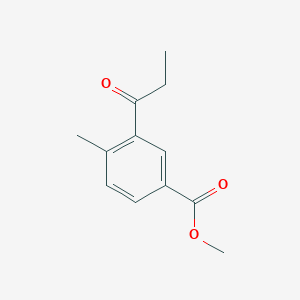

![2-[4-(1,3-Dioxolan-2-yl)benzoyl]thiobenzaldehyde](/img/structure/B11765841.png)
